molecular formula C21H20N2O7 B2763876 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide CAS No. 1903086-41-8

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide

Cat. No.: B2763876
CAS No.: 1903086-41-8
M. Wt: 412.398
InChI Key: ZYYBTCLBJUNDLD-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a structurally complex molecule featuring three key motifs:

  • Propanamide backbone: A three-carbon chain with an amide linkage, facilitating hydrogen bonding and solubility modulation.

This combination of structural elements suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7/c1-13(30-15-7-8-17-18(9-15)29-12-28-17)20(25)22-16(14-5-3-2-4-6-14)10-23-19(24)11-27-21(23)26/h2-9,13,16H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYBTCLBJUNDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxole Ether Formation

The 1,3-benzodioxole moiety is synthesized via acid-catalyzed cyclization of catechol derivatives with α-haloketones. US6160133A discloses a scalable route to (S)-α-methyl-1,3-benzodioxole-5-ethanol, adapting its methodology for propanoic acid derivatives:

  • Substrate Preparation :

    • 5-Hydroxy-1,3-benzodioxole (sesamol) is reacted with ethyl 2-bromopropanoate in dimethylformamide (DMF) using potassium carbonate as a base.
    • Conditions : 80°C, 12 h, N₂ atmosphere.
    • Yield : 78% (isolated via silica chromatography).
  • Ester Hydrolysis :

    • Saponification with aqueous NaOH (2M) in ethanol (reflux, 4 h) yields 2-(2H-1,3-benzodioxol-5-yloxy)propanoic acid.
    • Purity : >99% (HPLC), confirmed by $$ ^1H $$-NMR ($$ \delta $$ 6.85–6.92 ppm, aromatic; $$ \delta $$ 4.25 ppm, dioxole methylene).

Synthesis of Fragment B: 2-(2,4-Dioxo-1,3-Oxazolidin-3-yl)-1-Phenylethan-1-Amine

Oxazolidinone Ring Construction

The oxazolidinone ring is assembled via cyclization of β-amino alcohols with phosgene analogs, as detailed in US20080312205A1:

  • Substrate Synthesis :

    • 2-Amino-1-phenylethanol is treated with triphosgene (0.33 eq) in dichloromethane at 0°C.
    • Mechanism : Nucleophilic attack of the amine on the carbonyl, followed by intramolecular cyclization.
  • Reaction Optimization :

    • Base : Triethylamine (3 eq) for HCl scavenging.
    • Yield : 82% after recrystallization (ethyl acetate/hexane).
    • Characterization : IR absorption at 1750 cm⁻¹ (C=O stretch); $$ ^{13}C $$-NMR $$ \delta $$ 156.2 ppm (oxazolidinone carbonyl).

Amide Coupling of Fragments A and B

Activation of Propanoic Acid

Fragment A is activated as a mixed anhydride or acid chloride:

  • Chlorination Method :

    • Reagents : Thionyl chloride (2 eq), catalytic DMF.
    • Conditions : Reflux in toluene (4 h), followed by solvent evaporation.
    • Intermediate : 2-(2H-1,3-benzodioxol-5-yloxy)propanoyl chloride (92% yield).
  • Alternative Activation :

    • Coupling Agents : HATU or EDCl/HOBt in DMF.
    • Advantage : Avoids moisture-sensitive intermediates.

Coupling Reaction

Fragment B is coupled with the activated acid under Schotten-Baumann conditions:

  • Procedure :

    • Propanoic acid chloride (1.2 eq) is added dropwise to Fragment B (1 eq) in THF/water (1:1) with NaHCO₃ (2 eq).
    • Reaction Time : 2 h at 0°C, then 12 h at 25°C.
    • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
  • Yield and Purity :

    • Isolated Yield : 68%.
    • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Cyclization for Oxazolidinone Formation

US6160133A reports Mitsunobu conditions for constructing heterocycles:

Parameter Details Yield (%)
Substrate 2-Amino-1-phenylethanol
Reagents DIAD, PPh₃, CCl₃CN 75
Solvent THF
Temperature 0°C → 25°C

Advantage : Stereochemical retention at the benzylic carbon.

Solid-Phase Synthesis for High-Throughput Screening

Adapting WO2005075459A1, resin-bound intermediates enable rapid analog generation:

  • Resin Functionalization :
    • Wang resin loaded with Fragment B via Fmoc chemistry.
  • Coupling :
    • Fragment A activated as HATU ester (3 eq), 24 h in DMF.
  • Cleavage :
    • TFA/CH₂Cl₂ (1:1), 2 h.
    • Yield : 60% (crude), 55% after HPLC.

Critical Process Parameters and Optimization

Solvent Effects on Amide Coupling

Solvent Base Temp (°C) Yield (%) Purity (%)
THF NaHCO₃ 25 68 98.5
DMF DIPEA 25 72 97.8
CH₂Cl₂ Et₃N 0→25 58 96.2

Optimal Conditions : DMF with DIPEA at 25°C.

Catalytic Acceleration

Phase-transfer catalysts (e.g., TDA-1) enhance reactivity in biphasic systems:

  • Rate Increase : 3-fold reduction in coupling time (4 h vs. 12 h).
  • Mechanism : Facilitates anion transfer between phases.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The propanamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Benzodioxol Group Amide Type Oxazolidinone Phenyl Group Notable Features
Target Compound Yes Propanamide Yes Yes Combines lipophilicity (benzodioxol) with polar oxazolidinone; potential antibacterial activity .
N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide () Yes Propanamide No No Simpler structure; lacks oxazolidinone, reducing polarity and potential bioactivity .
2-(2H-1,3-Benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide () Yes Acetamide No No Amino substituent instead of oxy; acetamide chain may alter metabolic stability .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () No Benzamide No No Hydroxy and dimethyl groups enhance solubility; used in metal-catalyzed reactions .
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide () No Hydroxamic acid No Yes Hydroxamic acid moiety enables metal chelation; antioxidant properties reported .

Key Findings:

Role of Oxazolidinone: The target compound’s oxazolidinone group distinguishes it from simpler benzodioxol-amides (e.g., –8). Oxazolidinones are known for antibacterial activity (e.g., linezolid) due to ribosomal binding , suggesting the target may share similar mechanisms.

Impact of Amide Type: Propanamide vs. Hydroxamic Acids: Unlike hydroxamic acids (), the target lacks metal-chelating capacity but gains stability against hydrolysis due to the absence of a labile N–O bond.

Benzodioxol vs. Phenyl Substitutions :
Benzodioxol-containing compounds (target, –8) exhibit higher lipophilicity than purely phenyl-substituted analogs (), which could influence membrane permeability and bioavailability.

Synthetic Considerations: The target’s synthesis likely involves multi-step coupling of benzodioxol-propanamide and phenylethyl-oxazolidinone precursors, contrasting with ’s direct amidation approach .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, with a molecular weight of 358.39 g/mol. The structure features a benzodioxole moiety linked to an oxazolidinone derivative, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives with similar moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
Benzodioxole Derivative A32Moderate
Benzodioxole Derivative B16High
Target Compound (Current Study)TBDTBD

Anticancer Properties

The potential anticancer activity of the compound can be hypothesized based on structural similarities to known anticancer agents. Research has shown that oxazolidinones can induce apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis : Compounds similar to this one have been shown to activate caspases leading to programmed cell death.
  • Cell Cycle Arrest : These compounds may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several benzodioxole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzodioxole ring significantly enhanced activity, suggesting that the current compound may also possess similar effects.

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, oxazolidinone derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The study found that these compounds could significantly reduce tumor size in mouse models when administered at specific dosages.

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